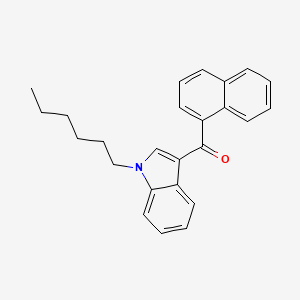

1-Hexyl-3-(naphthalen-1-oyl)indole

Descripción general

Descripción

JWH 019 es un cannabinoide sintético perteneciente a la familia de los naftóilindoles. Actúa como agonista tanto en el receptor cannabinoide central (CB1) como en el receptor cannabinoide periférico (CB2). Este compuesto es el homólogo N-hexilo del cannabinoide sintético más común JWH 018. JWH 019 es conocido por sus propiedades analgésicas y ha sido estudiado por sus posibles aplicaciones terapéuticas .

Mecanismo De Acción

JWH 019 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Esta unión activa los receptores, lo que lleva a una cascada de eventos intracelulares que modulan la liberación de neurotransmisores. La activación de los receptores CB1 afecta principalmente al sistema nervioso central, lo que produce efectos analgésicos y psicoactivos. La activación del receptor CB2 influye en el sistema inmunológico y tiene propiedades antiinflamatorias .

Análisis Bioquímico

Biochemical Properties

JWH-019 shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . It interacts with these receptors, leading to a series of biochemical reactions. The compound is extensively metabolized to 6-OH JWH-019 in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg . The relative activity factor method estimated that CYP1A2 is the primary contributor to the metabolic reaction in the human liver .

Cellular Effects

The cellular effects of JWH-019 are primarily mediated through its interactions with the CB1 and CB2 receptors . It has been shown to elevate levels of the endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . This increase in endocannabinoid levels could be inhibited by co-administration of a CB receptor antagonist .

Molecular Mechanism

The molecular mechanism of JWH-019 involves its binding to the CB1 and CB2 receptors . This binding leads to a series of downstream effects, including changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of JWH-019 in animal models vary with different dosages

Metabolic Pathways

JWH-019 is metabolized in the human liver, primarily by the enzyme CYP1A2 . The main oxidative metabolite is 6-OH JWH-019 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de JWH 019 generalmente implica la reacción de cloruro de 1-naftóil con 1-hexilindol en presencia de una base como la trietilamina. La reacción procede a través de la formación de un intermedio, que luego experimenta ciclación para formar el producto final. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .

Métodos de Producción Industrial

La producción industrial de JWH 019 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

JWH 019 experimenta varias reacciones químicas, incluyendo:

Oxidación: JWH 019 puede oxidarse para formar metabolitos hidroxilados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir JWH 019 en sus alcoholes o aminas correspondientes. El borohidruro de sodio es un agente reductor típico utilizado.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de indol o naftóil. La halogenación y la nitración son reacciones de sustitución comunes.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Borohidruro de sodio en etanol.

Sustitución: Halogenación utilizando bromo en ácido acético.

Principales Productos Formados

Oxidación: Derivados hidroxilados.

Reducción: Alcoholes y aminas.

Sustitución: Derivados halogenados y nitrados.

Aplicaciones Científicas De Investigación

Química: Se utiliza como estándar de referencia en química analítica para la detección de cannabinoides sintéticos.

Biología: Se estudia por sus efectos sobre los receptores cannabinoides y su potencial como herramienta para comprender el sistema endocannabinoide.

Medicina: Se investiga por sus propiedades analgésicas y su posible uso en el manejo del dolor.

Industria: Se utiliza en el desarrollo de nuevos cannabinoides sintéticos para fines de investigación.

Comparación Con Compuestos Similares

JWH 019 es similar a otros cannabinoides sintéticos como JWH 018, JWH 073 y JWH 200. Tiene propiedades únicas que lo distinguen de estos compuestos:

JWH 018: JWH 019 es ligeramente menos potente que JWH 018 pero tiene una cadena lateral más larga, lo que afecta su afinidad de unión a los receptores cannabinoides.

JWH 073: JWH 073 tiene una cadena lateral butilo, lo que lo hace varias veces más débil que JWH 019.

JWH 200: JWH 200 tiene una estructura química diferente y exhibe diferentes propiedades farmacológicas.

Compuestos Similares

- JWH 018

- JWH 073

- JWH 200

La longitud de la cadena lateral única y las propiedades de unión de JWH 019 lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJPGHWDUHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175118 | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-08-4 | |

| Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

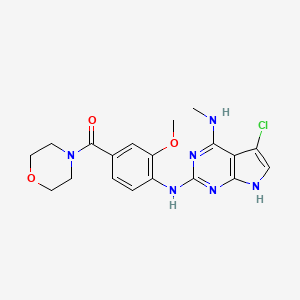

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

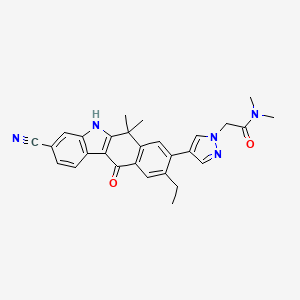

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

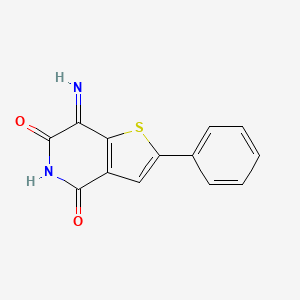

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)